molecular formula C12H15FO3 B13981447 Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B13981447
M. Wt: 226.24 g/mol
InChI Key: VKEYJUYNZNAHPF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H15FO3 It is an ester derivative of propanoic acid, featuring a fluorine atom and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid+ethanolacid catalystethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate+water\text{3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoic acid+ethanolacid catalyst​ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-(2-fluoro-4-carboxyphenyl)propanoic acid.

    Reduction: 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanol.

    Substitution: 3-(2-methoxy-4-(hydroxymethyl)phenyl)propanoate.

Scientific Research Applications

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Similar structure but lacks the hydroxymethyl group.

    Ethyl 3-(2-chloro-4-(hydroxymethyl)phenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(2-fluoro-4-(methoxymethyl)phenyl)propanoate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.

Uniqueness

Ethyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-[2-fluoro-4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C12H15FO3/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

VKEYJUYNZNAHPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)CO)F

Origin of Product

United States

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